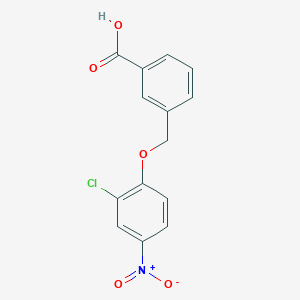
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid
概要
説明
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is a synthetic organic compound with the molecular formula C₁₄H₁₀ClNO₅ It is a nitrobenzoic acid derivative, characterized by the presence of a chloro and nitro group on the phenoxy moiety, and a benzoic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid typically involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzoic acids: Formed by nucleophilic substitution at the chloro group.
科学的研究の応用
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid has several applications in scientific research:
Pharmaceutical Intermediates: Used in the synthesis of small molecule anticancer drugs.
Food Preservation: Benzoic acid derivatives are used as fungistatic compounds.
Urea Cycle Disorders Treatment: Potential in binding amino acids to decrease ammonia levels.
Pesticide Production: Intermediates in the production of pesticides like tembotrione.
Organic Synthesis: The benzylic position allows for various chemical transformations.
Research on Acidity and Reactivity: Studied for their acidity and reactivity influenced by substituents like nitro and chloro groups.
作用機序
The exact mechanism of action of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is not well-documented. benzoic acid derivatives often interact with various enzymes and receptors in the body. They may act as inhibitors or activators of certain enzymes, influencing biochemical pathways. The nitro and chloro substituents can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation.
類似化合物との比較
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
- 2,4-Dichlorobenzoic acid
- 4-Nitrobenzoic acid
- 2-Chlorobenzoic acid
These compounds share similar structural features but differ in their substituents, which influence their chemical reactivity and applications. For example, 2,4-dichlorobenzoic acid has two chloro groups, making it more reactive in nucleophilic substitution reactions compared to this compound .
特性
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQMAQVXLDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953061 | |
| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30880-72-9 | |
| Record name | 30880-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















